N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.: 690247-64-4
VCID: VC4381702
InChI: InChI=1S/C18H20ClN3OS/c1-23-17-8-7-14(19)13-16(17)20-18(24)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Molecular Formula: C18H20ClN3OS
Molecular Weight: 361.89

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide

CAS No.: 690247-64-4

Cat. No.: VC4381702

Molecular Formula: C18H20ClN3OS

Molecular Weight: 361.89

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide - 690247-64-4

Specification

CAS No. 690247-64-4
Molecular Formula C18H20ClN3OS
Molecular Weight 361.89
IUPAC Name N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
Standard InChI InChI=1S/C18H20ClN3OS/c1-23-17-8-7-14(19)13-16(17)20-18(24)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24)
Standard InChI Key QKBXSEXTJRQPRJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)C3=CC=CC=C3

Introduction

N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biological research. This compound features a unique combination of functional groups, including a piperazine ring and a carbothioamide moiety, which contribute to its distinct chemical properties and biological activities.

Synthesis of N-(5-chloro-2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with 4-phenylpiperazine in the presence of a carbothioamide reagent. Common solvents and catalysts used in this process include acetonitrile and N,N-diisopropylethylamine, respectively.

Reaction Conditions

  • Temperature: Reaction temperatures can range from room temperature to elevated conditions, depending on the specific reagents used.

  • Solvents and Catalysts: Acetonitrile is commonly used as a solvent, while N,N-diisopropylethylamine serves as a catalyst to facilitate the reaction.

Analytical Techniques

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize this compound.

Biological Applications and Research Findings

This compound's unique structure makes it a valuable candidate for further research in drug discovery and development, particularly within pharmacology and medicinal chemistry contexts. It is believed to interact with specific molecular targets such as receptors or enzymes, modulating their activity and potentially affecting neurotransmitter signaling pathways in neurological contexts.

Potential Applications

Application AreaDescription
Medicinal ChemistryPotential use in drug discovery due to its unique structure and biological activity.
PharmacologyMay interact with biological targets, influencing neurotransmitter signaling pathways.

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